molecular formula C8H13N3 B12535250 1-Methyl-5-(pyrrolidin-1-yl)-1H-pyrazole CAS No. 141893-36-9

1-Methyl-5-(pyrrolidin-1-yl)-1H-pyrazole

Cat. No.: B12535250
CAS No.: 141893-36-9
M. Wt: 151.21 g/mol
InChI Key: REEZOCQWHKLUGF-UHFFFAOYSA-N
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Description

1-Methyl-5-(pyrrolidin-1-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position and a pyrrolidinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(pyrrolidin-1-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(pyrrolidin-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.

Scientific Research Applications

1-Methyl-5-(pyrrolidin-1-yl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(pyrrolidin-1-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazole: Lacks the pyrrolidinyl group, making it less versatile in certain applications.

    5-(Pyrrolidin-1-yl)-1H-pyrazole: Lacks the methyl group, which can affect its reactivity and biological activity.

    1-Methyl-5-(piperidin-1-yl)-1H-pyrazole: Similar structure but with a piperidine ring instead of pyrrolidine, leading to different chemical and biological properties.

Uniqueness: 1-Methyl-5-(pyrrolidin-1-yl)-1H-pyrazole is unique due to the presence of both the methyl and pyrrolidinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

141893-36-9

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-methyl-5-pyrrolidin-1-ylpyrazole

InChI

InChI=1S/C8H13N3/c1-10-8(4-5-9-10)11-6-2-3-7-11/h4-5H,2-3,6-7H2,1H3

InChI Key

REEZOCQWHKLUGF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)N2CCCC2

Origin of Product

United States

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